2,6-Dimethoxyphenylboronic acid

Vue d'ensemble

Description

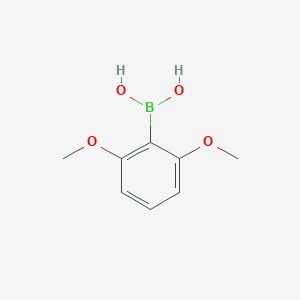

2,6-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a white to beige powder that is commonly used as an intermediate in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxyphenylboronic acid typically involves the reaction of 2,6-dimethoxybenzene with a boron-containing reagent. One common method is the reaction of 2,6-dimethoxybenzene with trimethyl borate in the presence of a base such as n-butyllithium. The reaction is carried out at low temperatures, around -70°C, to ensure the stability of the intermediates .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is often quenched with hydrochloric acid and extracted with organic solvents like methyl tert-butyl ether. The organic phase is then concentrated, and the product is crystallized by adding a non-polar solvent such as heptane .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dimethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and aryl halides.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Organic Synthesis

1.1. Suzuki-Miyaura Coupling Reaction

One of the most prominent applications of DMPBA is in the Suzuki-Miyaura coupling reaction, a fundamental method for forming carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds, which are significant in pharmaceuticals and agrochemicals. DMPBA acts as a boron reagent, facilitating the coupling of aryl halides with various nucleophiles.

Case Study: Synthesis of Biaryl Compounds

- Objective : To synthesize 2,6-dimethoxy-phenyl-substituted biaryl compounds.

- Method : The reaction was conducted using DMPBA as a boronic acid, palladium as a catalyst, and potassium carbonate as a base in an ethanol-water mixture.

- Results : High yields (up to 97%) were achieved under optimized conditions, demonstrating the efficiency of DMPBA in this reaction .

Material Science

2.1. Polymorphism Studies

DMPBA has been studied for its polymorphic forms, which can significantly influence its physical properties and applications in material science.

Data Table: Polymorphic Forms of DMPBA

| Polymorph | Crystal System | Space Group | Key Features |

|---|---|---|---|

| Form I | Tetragonal | P4̄n2 | Classic dimers with D2 symmetry |

| Form II | Monoclinic | C2/c | Unique packing arrangement |

These polymorphs exhibit different intermolecular interactions and stability profiles, making them suitable for specific applications in drug formulation and delivery systems .

Biomedical Applications

3.1. Drug Development

DMPBA's ability to form stable complexes with various biomolecules has opened avenues for its use in drug development. Its boron-containing structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

- Objective : To evaluate the anticancer potential of DMPBA derivatives.

- Method : In vitro assays were conducted on cancer cell lines to assess cytotoxicity.

- Results : Certain derivatives showed significant inhibition of cell proliferation, indicating potential as anticancer agents .

Environmental Applications

4.1. Anion Receptors

DMPBA's electrophilic properties make it an effective anion receptor, particularly for fluoride ions in aqueous environments.

Case Study: Fluoride Ion Binding

- Objective : To investigate the binding capacity of DMPBA towards fluoride ions.

- Method : Binding studies were performed using UV-Vis spectroscopy to monitor changes upon fluoride ion addition.

- Results : Strong binding interactions were observed, suggesting its utility in environmental monitoring and remediation technologies .

Mécanisme D'action

The primary mechanism of action for 2,6-Dimethoxyphenylboronic acid in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex. The boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparaison Avec Des Composés Similaires

- 2,4-Dimethoxyphenylboronic acid

- 3,4-Dimethoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- Phenylboronic acid

Comparison: 2,6-Dimethoxyphenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in coupling reactions. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of handling .

Activité Biologique

2,6-Dimethoxyphenylboronic acid (DMPBA) is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug design and development.

The molecular formula of this compound is C₈H₁₁BO₄. It features two methoxy groups at the 2 and 6 positions of the phenyl ring, which significantly influence its reactivity and biological interactions.

1. Insulin Stabilization

Recent studies have highlighted the role of DMPBA in stabilizing insulin. Computational modeling indicates that boronic acids, including DMPBA, can bind to insulin, enhancing its stability through hydrogen bonding and van der Waals interactions. This binding is crucial for developing insulin formulations with improved shelf-life and efficacy .

2. Antioxidant Activity

DMPBA has shown potential antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of methoxy groups may enhance this activity by stabilizing radical intermediates .

3. Inhibition of Enzymatic Activity

DMPBA has been studied for its inhibitory effects on various enzymes. For instance, it exhibits inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. This property suggests potential therapeutic applications in treating conditions like gout and hyperuricemia .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Insulin Stabilization | Binding to insulin via hydrogen bonds | |

| Antioxidant Activity | Scavenging free radicals | |

| Enzyme Inhibition | Inhibition of xanthine oxidase |

Case Study: Insulin Interaction

A theoretical model developed to study the interaction between DMPBA and insulin revealed that DMPBA binds effectively to key residues within the insulin molecule. The binding energy calculations indicated a strong affinity, suggesting that DMPBA could serve as a stabilizing agent in insulin formulations .

Polymorphism and Crystallization

DMPBA exists in multiple polymorphic forms, which affects its solubility and bioavailability. Two distinct polymorphs have been characterized, each demonstrating different crystallization behaviors and intermolecular interactions. Understanding these polymorphic forms is crucial for optimizing the pharmacokinetic properties of DMPBA-based drugs .

Propriétés

IUPAC Name |

(2,6-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWVXPCYDRURMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370234 | |

| Record name | 2,6-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23112-96-1 | |

| Record name | 2,6-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dimethoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,6-Dimethoxyphenylboronic acid of interest to researchers studying polymorphism?

A1: this compound serves as a model compound to investigate how additives influence the crystallization of different polymorphic forms, particularly in phenylboronic acids [, ]. This is crucial because different polymorphs of a compound can exhibit distinct physical and chemical properties, impacting their performance in various applications.

Q2: How do surfactants affect the polymorphic outcome during crystallization of this compound?

A2: Research has shown that surfactants like Span 20 and n-octyl-β-D-glucopyranoside can significantly impact the crystallization of this compound []. While crystallization from pure solvents often yields the thermodynamically stable Form I, the presence of these specific surfactants encourages the formation and stabilization of the metastable Form II, even during evaporation crystallization.

Q3: What structural insights have been gained about different polymorphs of this compound?

A3: Scientists have employed various techniques like lattice energy calculations, Hirshfeld surface analysis, and morphology prediction to understand the structural differences between different polymorphs of this compound, particularly Forms I and II [, ]. This research delves into the specific interactions within the crystal lattice that contribute to the stability and distinct characteristics of each form, offering valuable insights for controlling polymorphism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.